molecular formula C7H14BrNO2S B8569465 N-cyclohexylbromomethanesulfonamide

N-cyclohexylbromomethanesulfonamide

Cat. No.: B8569465
M. Wt: 256.16 g/mol
InChI Key: UDKUPRYUYJPHQO-UHFFFAOYSA-N
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Description

N-Cyclohexylbromomethanesulfonamide is a sulfonamide derivative characterized by a brominated methanesulfonamide group attached to a cyclohexyl moiety. Its synthesis involves the reaction of bromomethanesulfonyl chloride with cyclohexylamine under controlled conditions, often in the presence of a base such as triethylamine to maintain optimal pH . The compound has shown utility in specialized applications, such as aquatic weed control, due to its reactivity with sulfenyl chlorides (e.g., 1,1,2,2-tetrachloroethylsulfenyl chloride) to form herbicidal agents . While its structural and biological properties are less extensively documented compared to aromatic sulfonamides, its bromine substituent likely enhances electrophilicity, influencing both reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H14BrNO2S

Molecular Weight

256.16 g/mol

IUPAC Name

1-bromo-N-cyclohexylmethanesulfonamide

InChI

InChI=1S/C7H14BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h7,9H,1-6H2

InChI Key

UDKUPRYUYJPHQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N-cyclohexylbromomethanesulfonamide with structurally related sulfonamides, focusing on substituent effects , physicochemical properties , synthetic methods , and biological activities .

Structural and Substituent Variations
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Bromomethyl (-CH₂Br) C₇H₁₃BrNO₂S 270.16 Bromine enhances electrophilicity; flexible methanesulfonamide backbone
4-Bromo-N-cyclohexylbenzenesulfonamide Bromophenyl (-C₆H₄Br) C₁₂H₁₅BrNO₂S 332.23 L-shaped conformation; intramolecular C–H⋯O interactions
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide Trifluoromethyl (-CF₃) C₇H₁₂F₃NO₂S 247.24 High electronegativity of fluorine atoms; increased metabolic stability
4-Chloro-N-cyclohexylbenzenesulfonamide Chlorophenyl (-C₆H₄Cl) C₁₂H₁₅ClNO₂S 287.77 Planar aromatic ring; antimicrobial activity
N-Cyclohexyl-N-methylbenzenesulfonamide Methyl (-CH₃) on nitrogen C₁₃H₁₉NO₂S 253.36 Dopamine receptor activation in CNS

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) may increase steric hindrance and polarizability, affecting binding affinity in biological systems .
  • Aromatic vs. Aliphatic Sulfonamides : Aromatic derivatives (e.g., 4-bromo/chlorophenyl) exhibit rigid, planar structures conducive to π-π stacking, whereas aliphatic variants (e.g., bromomethanesulfonamide) offer conformational flexibility .
  • Fluorine Substitution : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making the trifluoro derivative () a candidate for CNS-targeting drugs .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility PSA (Ų) Hydrogen Bonding Capacity
This compound Not reported Likely low in water ~46.17 Moderate (N–H, S=O)
4-Bromo-N-cyclohexylbenzenesulfonamide 102 (375 K) Soluble in ethyl acetate 49.33 High (N–H⋯O chains)
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide Not reported Organic solvents 46.17 Low (CF₃ reduces H-bonding)
N-Cyclohexylbenzenesulfonamide Not reported Ethanol, DCM 49.33 High (N–H⋯O)

Key Observations :

  • Melting Points : Aromatic sulfonamides (e.g., 4-bromo derivative) generally exhibit higher melting points due to crystalline packing via hydrogen bonds and π-π interactions .
  • Polar Surface Area (PSA) : All compounds share similar PSAs (~46–49 Ų), typical of sulfonamides, suggesting comparable membrane permeability .

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